

# "synthesis of Glyoxal bis(diallyl acetal) from glyoxal and diallyl alcohol"

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## Compound of Interest

Compound Name: Glyoxal bis(diallyl acetal)

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## Synthesis of Glyoxal Bis(diallyl acetal): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Glyoxal bis(diallyl acetal)**, also known as 1,1,2,2-tetraallyloxyethane, is a valuable chemical intermediate with applications in various fields, including the cosmetic and pharmaceutical industries. Its structure, featuring four reactive allyl groups, makes it an attractive building block for the synthesis of more complex molecules and polymers. This technical guide provides an in-depth overview of the synthesis of **Glyoxal bis(diallyl acetal)** from the reaction of glyoxal with diallyl alcohol. It includes a detailed experimental protocol, a summary of the physicochemical properties of the product, and a discussion of the reaction mechanism and key process considerations.

### Introduction

The formation of acetals from aldehydes and alcohols is a fundamental and widely utilized reaction in organic synthesis. This reaction is particularly important for the protection of carbonyl groups and for the creation of versatile intermediates. The synthesis of **Glyoxal bis(diallyl acetal)** involves the acid-catalyzed reaction of glyoxal with four equivalents of diallyl alcohol. The presence of the four allyl functionalities in the resulting molecule opens up a wide

range of possibilities for subsequent chemical modifications, such as cross-linking, polymerization, and functional group transformations. This guide will detail a robust method for the preparation of this compound, based on established procedures for similar glyoxal acetals.

## Physicochemical Properties

A summary of the key physical and chemical properties of **Glyoxal bis(diallyl acetal)** is presented in Table 1. This data is essential for the proper handling, purification, and characterization of the compound.

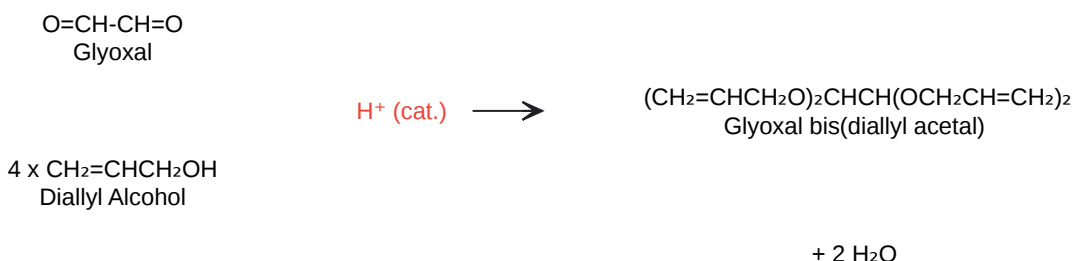
Table 1: Physicochemical Properties of **Glyoxal bis(diallyl acetal)**

Property	Value	Reference
CAS Number	16646-44-9	[1]
Molecular Formula	C <sub>14</sub> H <sub>22</sub> O <sub>4</sub>	[1]
Molecular Weight	254.32 g/mol	[1]
Appearance	Colorless to almost colorless clear liquid	
Boiling Point	155-160 °C at 25 mmHg	
Density	1.001 g/mL at 25 °C	
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.4556	
SMILES	<chem>C=CCOC(C(OCC=C)OCC=C)OCC=C</chem>	[1]
InChI	InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2	[1]
InChIKey	BXAAQNFGSQKPDZ-UHFFFAOYSA-N	[1]

## Synthesis of Glyoxal Bis(diallyl acetal)

The synthesis of **Glyoxal bis(diallyl acetal)** is achieved through the acid-catalyzed acetalization of glyoxal with diallyl alcohol. The reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the formation of the bisacetal.

## Reaction Scheme



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Caption: Acid-catalyzed synthesis of **Glyoxal bis(diallyl acetal)**.

## Experimental Protocol

This protocol is adapted from a procedure for the synthesis of Glyoxal bis(diethyl acetal) and is expected to yield the desired product in high purity.[2]

Materials:

- Glyoxal (40 wt.% solution in water)
- Diallyl alcohol (Allyl alcohol)
- p-Toluenesulfonic acid monohydrate (TsOH·H<sub>2</sub>O)
- Benzene (or Toluene)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- 10% aqueous sodium chloride (NaCl) solution

- Methylene chloride (DCM)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

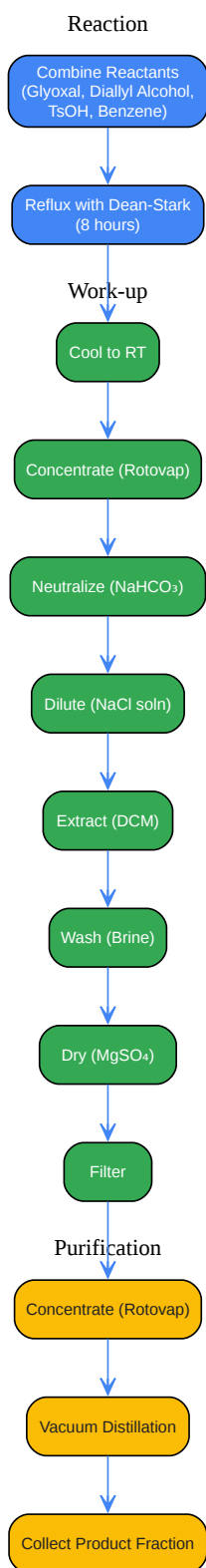
Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add glyoxal (40 wt.% solution in water, 1 equivalent), diallyl alcohol (4.2 equivalents), p-toluenesulfonic acid monohydrate (0.03 equivalents), and benzene (or toluene) as the azeotroping solvent.[\[2\]](#)
- **Reaction:** Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux for approximately 8 hours or until no more water is collected.[\[2\]](#)
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

- Dilute the residue with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
- Further dilute with a 10% aqueous sodium chloride solution.
- Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x volume of the aqueous layer).
- Combine the organic extracts and wash them with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent.
- Purification:
  - Remove the solvent from the filtrate by rotary evaporation.
  - The crude product can be purified by vacuum distillation to obtain the pure **Glyoxal bis(diallyl acetal)**. Collect the fraction boiling at 155-160 °C at 25 mmHg.

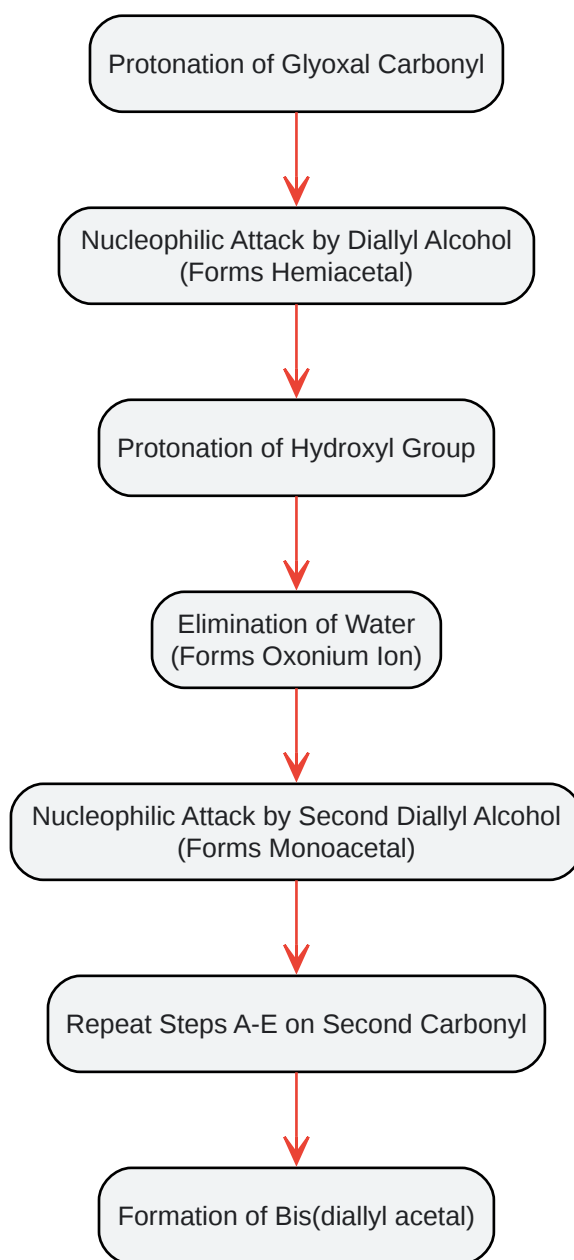


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Caption: Experimental workflow for the synthesis of **Glyoxal bis(diallyl acetal)**.

## Reaction Mechanism

The formation of **Glyoxal bis(diallyl acetal)** proceeds through a series of acid-catalyzed nucleophilic additions and dehydrations.



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Caption: Simplified reaction mechanism for the formation of **Glyoxal bis(diallyl acetal)**.

The key steps in the mechanism are:

- Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygens of glyoxal, making the carbonyl carbon more electrophilic.
- Nucleophilic attack: A molecule of diallyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate after deprotonation.
- Protonation and dehydration: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). Elimination of water generates a resonance-stabilized oxonium ion.
- Second nucleophilic attack: A second molecule of diallyl alcohol attacks the oxonium ion, leading to the formation of the monoacetal after deprotonation.
- Repeat: The process is repeated on the second carbonyl group of the glyoxal moiety to form the final **Glyoxal bis(diallyl acetal)**.

## Conclusion

The synthesis of **Glyoxal bis(diallyl acetal)** from glyoxal and diallyl alcohol is a straightforward and efficient process that utilizes a classic acid-catalyzed acetalization reaction. By following the detailed experimental protocol provided in this guide, researchers can reliably prepare this versatile chemical intermediate. The presence of four allyl groups makes **Glyoxal bis(diallyl acetal)** a highly attractive building block for the development of new materials and pharmaceuticals. Careful control of the reaction conditions, particularly the efficient removal of water, is crucial for achieving high yields of the desired product.

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## References

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